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Compound of Interest |

Compound Name: 2-ethyl-1H-indole
CAS No.: 3484-18-2
Cat. No.: B1587460

.

{ Get Quote

Executive Summary

This guide details the structural characterization of 2-ethyl-1H-indole (CAS: 3484-18-2), a
substituted indole derivative frequently encountered in medicinal chemistry and alkaloid

synthesis. The primary analytical challenge lies in distinguishing this compound from its

regioisomer, 3-ethyl-1H-indole. This document provides a self-validating analytical workflow

using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance

(NMR) to definitively assign the ethyl substituent to the C2 position.

Chemical Identity & Properties

Property Data

IUPAC Name 2-Ethyl-1H-indole
Molecular Formula CioH11N
Molecular Weight 145.20 g/mol
Monoisotopic Mass 145.0891 Da

Appearance

White to off-white crystalline solid

Solubility

Soluble in DMSO, Chloroform, Methanol
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Analytical Strategy: The Regioisomer Challenge

In indole synthesis (e.g., Fischer Indole Synthesis), thermodynamic and kinetic factors can lead
to substitution at either the C2 or C3 position.

o 2-Ethyl-1H-indole: Ethyl group at C2. C3 retains a proton.
o 3-Ethyl-1H-indole: Ethyl group at C3. C2 retains a proton.

The elucidation strategy relies on establishing the connectivity of the ethyl group to a
guaternary carbon (C2) rather than a methine carbon (C2-H), confirmed via 2D NMR.

Elucidation Workflow Diagram
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Unknown Indole Sample

Mass Spectrometry (MS)
Confirm MW: 145.2 Da
Fragment: m/z 130 (M-15)

:

FT-IR Spectroscopy
Confirm Indole NH: ~3400 cm—!

:

1H NMR Analysis
Identify Ethyl Pattern (t, q)
Locate C3-H Singlet (~6.2 ppm)

:

13C NMR Analysis
Confirm C2 Quaternary Shift (~140 ppm)

2D HMBC (The Proof)
Ethyl CH: correlates to:
C2 (Quaternary) & C3 (Methine)

Confirmed Structure:
2-Ethyl-1H-Indole

Click to download full resolution via product page

Figure 1: Step-by-step analytical workflow for structural confirmation.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to support alkyl substitution.

e Molecular lon (
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): A clear peak at m/z 145 confirms the formula C1oH11N.

o Fragmentation Pattern:
o m/z 130 (

): Loss of a methyl group (
) from the ethyl side chain. This
-cleavage is characteristic of alkyl-substituted aromatics.

o m/z 103 (

): Loss of the ethyl group and ring fragmentation (often loss of HCN/H2CN), typical for the
indole core.

Mechanistic Insight: The stability of the m/z 130 ion (quinolinium-like or expanded ring cation)
supports the presence of an alkyl chain capable of benzylic-type cleavage.

Infrared Spectroscopy (FT-IR)

Objective: Verify the integrity of the indole core and the presence of the NH group (ruling out N-

alkylation).
Functional Group Wavenumber (cm~—2) Description
Sharp, strong band. Confirms
N-H Stretch 3380 — 3420 _
free N-H (1H-indole).
C-H (Aromatic) 3030 — 3060 Weak to medium intensity.
Stretches from the ethyl group
C-H (Aliphatic) 2850 — 2960 (
C-H).
) Aromatic ring skeletal
C=C (Ring) 1450 — 1620

vibrations.
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Nuclear Magnetic Resonance (NMR)

Objective: The definitive structural proof. All data referenced in

at 298 K.

Proton NMR ( H NMR)

The proton spectrum provides the first evidence of regiochemistry through the chemical shift of
the remaining pyrrole proton.

. Shift ( o ] Assignment
Position Multiplicity Integration Lodi
ogic
» PpM) g
Exchangeable
NH 7.8-82 Broad Singlet 1H with
Benzene ring
Ar-H 7.0-7.6 Multiplet 4H protons (H4, H5,
H6, H7).
Diagnostic Peak.
. Upfield
C3-H 6.20 - 6.30 Singlet 1H
compared to C2-
H (~7.1 ppm).
Quartet
Ethyl 2.75-2.85 ( 2H Coupled fo
Hz) methyl group.
Triplet (
Coupled to
Ethyl 1.25-1.35 3H g
Hz) methylene group.

Critical Analysis (The "Smoking Gun"): In 3-ethylindole, the remaining proton is at C2. The C2-
H signal typically appears downfield at

6.9 — 7.2 ppm due to the proximity to the electronegative nitrogen. In 2-ethylindole, the
remaining proton is at C3. The C3-H signal appears significantly upfield at
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6.2 — 6.3 ppm due to the electron-rich nature of the C3 position (enamine-like character).

Carbon NMR ( C NMR)

Shift (
Position Type Notes
» Ppm)
Deshielded by N and
Cc2 ~140 - 142 Quaternary (Cq) o
alkyl substitution.
C7a ~136 Quaternary (Cq) Bridgehead carbon.
C3a ~128 Quaternary (Cq) Bridgehead carbon.
Ar-C 119 -122 CH Benzene ring carbons.
Diagnostic. Highly
) shielded C3 is
C3 ~99 - 100 Methine (CH) o
characteristic of 2-
substituted indoles.
Ethyl ~21 Methylene carbon.
Ethyl ~13-14 Methyl carbon.

2D NMR: HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) connects protons to carbons 2-3 bonds away.
This experiment definitively places the ethyl group.

e Correlation 1: The Ethyl
protons (
2.8) will show a strong correlation to C2 (
140, Quaternary) and C3 (
100, Methine).

e Correlation 2: The C3-H proton (
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6.2) will correlate to C2 (
140) and C3a (
128).

Logic Check: If the molecule were 3-ethylindole, the Ethyl

would correlate to a Quaternary C3 (~115-120 ppm) and a Methine C2 (~120-125 ppm). The
observation of a correlation to a highly shielded methine (~100 ppm) confirms the ethyl group is
not at C3.

HMBC Logic Diagram

Interpretation

Correlation to a Methine C3 (100 ppm)
proves Ethyl is at C2.

L e a
C3 Carbon
Strong (3 bond (Methine, ~100 ppm)
Ethyl CH2 Protons
(4 2.8 ppm)

Strong (2-bond)

C2 Carbon
(Quaternary, ~141 ppm)

Strong (2-bond

Strong (2-bond) C3a Carbon
(Quaternary, ~128 ppm)

Click to download full resolution via product page

Ring Proton
(6 6.2 ppm)

Figure 2: Key HMBC correlations establishing the 2-ethyl substitution pattern.

Experimental Protocols
Sample Preparation

¢ Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of

(Chloroform-d) containing 0.03% TMS as an internal standard.
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o Note: DMSO-

may be used if solubility is poor, but chemical shifts will vary slightly (NH will shift
downfield to ~10-11 ppm due to hydrogen bonding).

e Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

« Filtration: If the solution is cloudy, filter through a small plug of glass wool to prevent line
broadening.

Instrument Parameters (Recommended)
e Frequency: 400 MHz or higher is preferred for clear resolution of the aromatic multiplet.
e Pulse Sequence:

o 1H: Standard zg30 (30° pulse angle), 1-second relaxation delay.

o 13C: Power-gated decoupling (zgpg30), minimum 256 scans for adequate S/N on
quaternary carbons.

o HMBC: Gradient-selected HMBC (e.g., hmbcgpndgf) optimized for long-range couplings of
8-10 Hz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin
Receptor Binding Affinity - PMC [pmc.ncbi.nim.nih.gov]

e 2. 2-ethyl-1H-indole | CL0H11N | CID 3801618 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: Comprehensive Structure Elucidation
of 2-Ethyl-1H-Indole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587460#2-ethyl-1h-indole-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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